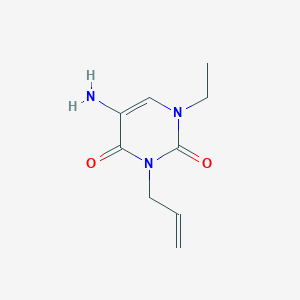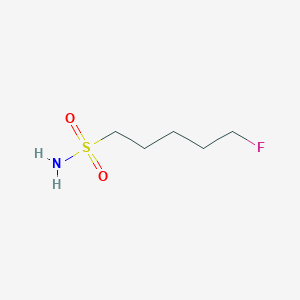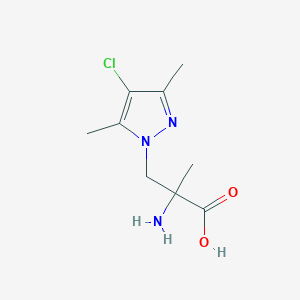
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of appropriate hydrazides with aldehydes under reflux conditions in ethanol. The reaction is monitored by thin-layer chromatography (TLC) and usually completes within 1-3 hours. The resulting precipitate is filtered and washed with cold ethanol to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid: Lacks the additional methyl groups on the pyrazole ring.
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid: Does not have the chlorine substitution.
Uniqueness
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is unique due to the presence of both chlorine and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to similar compounds, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C9H14ClN3O2 |
|---|---|
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
2-amino-3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14ClN3O2/c1-5-7(10)6(2)13(12-5)4-9(3,11)8(14)15/h4,11H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
OSLVYRVDEZUMJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(C)(C(=O)O)N)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


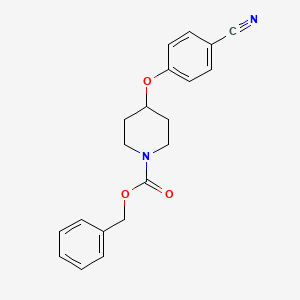
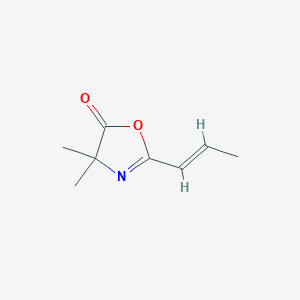
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
![tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B15241329.png)
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)
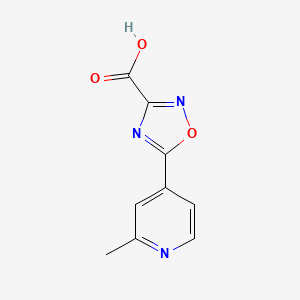
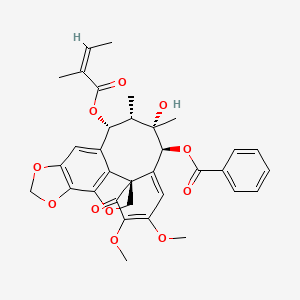

![2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15241379.png)

![Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15241393.png)
